molecular formula C11H11BrO2 B15199788 1-(7-Bromochroman-2-yl)ethan-1-one

1-(7-Bromochroman-2-yl)ethan-1-one

Cat. No.: B15199788
M. Wt: 255.11 g/mol
InChI Key: WNAKOVXMWIEUCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(7-Bromochroman-2-yl)ethan-1-one is a chemical compound that belongs to the class of chromanones. Chromanones are oxygen-containing heterocycles that are significant in medicinal chemistry due to their diverse biological activities. The presence of a bromine atom at the 7th position of the chroman ring and an ethanone group at the 1st position makes this compound unique and potentially useful in various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Bromochroman-2-yl)ethan-1-one typically involves the bromination of chroman-2-one followed by the introduction of an ethanone group. One common method is the bromination of chroman-2-one using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 7-bromochroman-2-one is then reacted with ethanoyl chloride in the presence of a base like pyridine to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-(7-Bromochroman-2-yl)ethan-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(7-Bromochroman-2-yl)ethan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(7-Bromochroman-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and the ethanone group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(7-Bromochroman-2-yl)ethan-1-one is unique due to the presence of both the bromine atom and the ethanone group, which contribute to its distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C11H11BrO2

Molecular Weight

255.11 g/mol

IUPAC Name

1-(7-bromo-3,4-dihydro-2H-chromen-2-yl)ethanone

InChI

InChI=1S/C11H11BrO2/c1-7(13)10-5-3-8-2-4-9(12)6-11(8)14-10/h2,4,6,10H,3,5H2,1H3

InChI Key

WNAKOVXMWIEUCX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CCC2=C(O1)C=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.